REACTION_SMILES
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[Al+3:2].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:28].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH-:27].[OH2:26].[nH:7]1[n:8][cH:9][c:10]2[cH:11][c:12]([O:16][CH:17]3[CH2:18][CH2:19][CH:20]([C:23](=[O:24])[NH2:25])[CH2:21][CH2:22]3)[cH:13][cH:14][c:15]12>>[nH:7]1[n:8][cH:9][c:10]2[cH:11][c:12]([O:16][CH:17]3[CH2:18][CH2:19][CH:20]([CH2:23][NH2:25])[CH2:21][CH2:22]3)[cH:13][cH:14][c:15]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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NC(=O)C1CCC(Oc2ccc3[nH]ncc3c2)CC1
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Name
|
|
Type
|
product
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Smiles
|
NCC1CCC(Oc2ccc3[nH]ncc3c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |